molecular formula C14H17NO4 B2839476 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone CAS No. 312535-87-8

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

Cat. No.: B2839476
CAS No.: 312535-87-8
M. Wt: 263.293
InChI Key: LWIPOAGPSACISD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 3-acetylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its structural properties.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The morpholine ring and ethanone group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical processes .

Comparison with Similar Compounds

1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3-acetylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)12-3-2-4-13(9-12)19-10-14(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPOAGPSACISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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